

A Comprehensive Technical Guide to the

Tetrapeptide H-Gly-Gly-Phe-Met-OH

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Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and analytical characterization of the tetrapeptide H-Gly-Gly-Phe-Met-OH. This document is intended to serve as a valuable resource for professionals engaged in peptide research, drug discovery, and development.

Quantitative Data Summary

The fundamental chemical properties of H-Gly-Gly-Phe-Met-OH are summarized in the table below. These values have been calculated based on the constituent amino acid residues and their corresponding atomic masses.

Parameter	Value
Molecular Formula	C18H26N4O5S
Average Molecular Weight	426.5 g/mol
Monoisotopic Molecular Weight	426.1624 u

Note: The molecular formula is derived from the summation of the elemental compositions of two Glycine (C₂H₅NO₂), one Phenylalanine (C₉H₁₁NO₂), and one Methionine (C₅H₁₁NO₂S) residue, with the subtraction of three water molecules (H₂O) to account for the formation of three peptide bonds.



Experimental Protocols: Peptide Characterization

The accurate determination of the molecular weight and purity of a synthetic peptide is crucial for its application in research and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a standard and powerful technique for this purpose.

2.1. Methodology for HPLC-MS Analysis

Objective: To verify the molecular weight and assess the purity of the synthesized H-Gly-Gly-Phe-Met-OH peptide.

Materials:

- Synthesized H-Gly-Gly-Phe-Met-OH peptide
- HPLC-grade water with 0.1% formic acid (Solvent A)
- HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)
- A C18 reverse-phase HPLC column
- An electrospray ionization mass spectrometer (ESI-MS)

Procedure:

- Sample Preparation: A stock solution of the peptide is prepared by dissolving it in an appropriate solvent, typically Solvent A, to a concentration of 1 mg/mL. A dilution to a final concentration of 10-100 μg/mL is then made for injection.
- HPLC Separation: The prepared sample is injected onto the C18 column. A linear gradient of Solvent B is applied to elute the peptide. A typical gradient might be from 5% to 95% Solvent B over 30 minutes. The flow rate is maintained at a constant value, for instance, 1 mL/min. A UV detector is used to monitor the elution profile, typically at wavelengths of 214 nm and 280 nm.
- Mass Spectrometry Detection: The eluent from the HPLC is directed into the ESI-MS source.
 The mass spectrometer is operated in positive ion mode. A full scan is performed over a







mass-to-charge (m/z) range that includes the expected m/z of the protonated peptide $([M+H]^+)$.

• Data Analysis: The HPLC chromatogram is analyzed to determine the retention time and purity of the peptide. The mass spectrum corresponding to the major peak in the chromatogram is examined to identify the m/z value of the protonated molecular ion. This observed m/z is then used to calculate the experimental molecular weight, which is compared to the theoretical molecular weight.

Visualizations

3.1. Molecular Structure and Connectivity

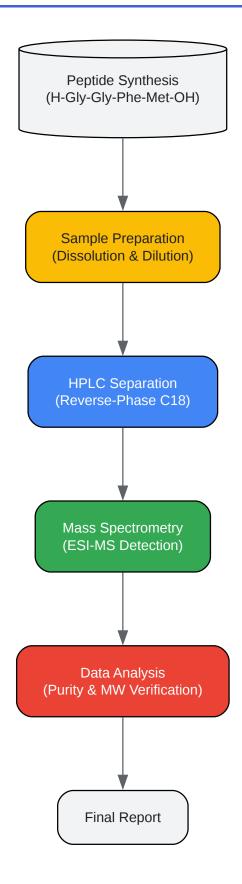
The following diagram illustrates the linear sequence and the peptide bond linkages of H-Gly-Gly-Phe-Met-OH.



Linear sequence of H-Gly-Gly-Phe-Met-OH.







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